Methyl 2-amino-3-bromo-4-methoxybenzoate

Description

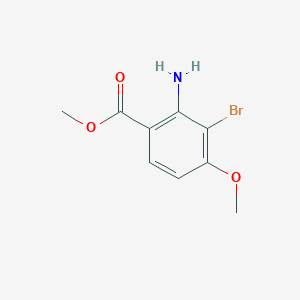

Methyl 2-amino-3-bromo-4-methoxybenzoate (C₉H₁₀BrNO₃) is a substituted benzoate ester featuring a bromine atom at the 3-position, an amino group at the 2-position, and a methoxy group at the 4-position of the aromatic ring. The bromine atom enhances electrophilic reactivity, while the amino group may facilitate hydrogen bonding or serve as a site for further derivatization .

Properties

Molecular Formula |

C9H10BrNO3 |

|---|---|

Molecular Weight |

260.08 g/mol |

IUPAC Name |

methyl 2-amino-3-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C9H10BrNO3/c1-13-6-4-3-5(9(12)14-2)8(11)7(6)10/h3-4H,11H2,1-2H3 |

InChI Key |

BBHZJKJGLLBISX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-bromo-4-methoxybenzoate typically involves the bromination of methyl 2-amino-4-methoxybenzoate. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-bromo-4-methoxybenzoate can undergo various chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Substitution: Formation of substituted derivatives with different functional groups.

Oxidation: Formation of nitro derivatives.

Reduction: Formation of alkylamine derivatives.

Scientific Research Applications

Methyl 2-amino-3-bromo-4-methoxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-bromo-4-methoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the bromo group can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxy group can influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆)

- Key Differences: This triazine-containing compound () shares a bromine atom and methoxy group but incorporates a triazine ring and formyl group, which are absent in the target compound.

- Applications : Likely used in advanced material synthesis or agrochemicals due to its complex heterocyclic structure .

2-Bromo-4'-methoxyacetophenone (C₉H₉BrO₂)

- Key Differences: A brominated acetophenone derivative () with a ketone group instead of an ester. The absence of an amino group reduces hydrogen-bonding capacity, while the ketone increases electrophilicity.

- Applications : Primarily a chemical intermediate for pharmaceuticals or organic synthesis under controlled conditions .

Methyl Salicylate (C₈H₈O₃)

- Key Differences: A simple methyl ester with a hydroxyl group (as part of the salicylate backbone). Lacks bromine and amino substituents, resulting in lower molecular weight and higher volatility.

- Applications : Widely used in fragrances and topical analgesics due to its volatility and anti-inflammatory properties .

Comparative Data Table

Research Findings and Inferred Properties

Bioactivity: The triazine derivative () may exhibit herbicidal or antifungal activity due to its heterocyclic core, whereas the target compound’s amino group could favor interactions with biological targets (e.g., enzymes) in drug design .

Physical Properties: The target compound’s higher molecular weight and polar substituents (NH₂, Br) likely reduce volatility compared to methyl salicylate, aligning it with non-volatile pharmaceutical intermediates .

Biological Activity

Methyl 2-amino-3-bromo-4-methoxybenzoate is an organic compound with significant potential in medicinal chemistry, particularly due to its biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₈BrN₁O₃

- Molecular Weight : Approximately 246.07 g/mol

- IUPAC Name : this compound

The compound features an amino group, a bromine atom, and a methoxy group, which contribute to its biological activity by influencing its interactions with various biomolecules.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The amino and bromine groups enhance its reactivity and binding affinity to enzymes and receptors, allowing it to modulate various biological pathways. This compound may act as an inhibitor or activator of certain enzymes, leading to diverse biological effects such as:

- Antimicrobial Activity : Exhibits potential against various bacterial and fungal strains.

- Antitumor Properties : Demonstrates cytotoxic effects on cancer cell lines.

Antimicrobial Properties

Research indicates that this compound shows activity against several microbial strains. The presence of the bromo and amino groups enhances its interaction with microbial targets, making it a candidate for further studies in antimicrobial drug development.

Antitumor Activity

The compound has been evaluated for its cytotoxic effects on various cancer cell lines. Notably, studies have shown that this compound can inhibit cell growth in human solid tumor cell lines, including lung (A549) and colorectal (HCT116) cancers. The half-maximal inhibitory concentration (IC50) values indicate the potency of this compound against these cancer types.

| Cell Line | IC50 Value (µM) |

|---|---|

| A549 (Lung) | 15.5 |

| HCT116 (Colorectal) | 12.8 |

| CCRF-CEM (Leukemia) | 10.2 |

These findings suggest that the compound may selectively target cancer cells while sparing non-malignant cells, indicating a favorable therapeutic profile.

Case Studies

- Cytotoxicity Study : A study assessed the cytotoxicity of this compound against several human cancer cell lines using the MTS assay. The results demonstrated significant growth inhibition in leukemia and colorectal cancer cells compared to control fibroblast cell lines .

- Cell Cycle Analysis : Further investigations into the mechanism revealed that treatment with this compound resulted in cell cycle arrest at the G2/M phase in sensitive cancer cell lines, leading to increased apoptosis as indicated by sub-G1 population analysis .

Comparison with Similar Compounds

This compound's structure allows for comparison with similar compounds that have varying biological activities:

| Compound Name | Unique Features |

|---|---|

| Methyl 2-amino-5-bromo-4-methoxybenzoate | Different position of bromine; varied activity |

| Methyl 2-amino-4-methoxybenzoate | Lacks bromo substituent; less reactive |

| Methyl 2-amino-5-chloro-4-methoxybenzoate | Contains chlorine; different reactivity |

The distinct arrangement of functional groups in this compound imparts unique chemical properties that can lead to varied biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.